molecular formula C7H6Cl2O4S2 B1447038 Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 1803589-56-1

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No. B1447038
M. Wt: 289.2 g/mol
InChI Key: UCBROQXTHVRJEL-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 1340043-46-0 . It has a molecular weight of 283.13 . It is usually in the form of a powder .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a powder . It has a molecular weight of 283.13 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

  • Specific Scientific Field : Chromatography .
  • Summary of the Application : This compound has been used in the synthesis of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP), which is applied in High Performance Liquid Chromatography (HPLC) under normal-phase, reversed-phase and polar organic mobile phase conditions .
  • Methods of Application or Experimental Procedures : The new stationary phase, partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), was synthesized and characterized by means of elementary analysis and Fourier transformation infrared spectroscopy . The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .
  • Summary of Results or Outcomes : The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Safety And Hazards

The safety information for “Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” indicates that it is dangerous . The hazard statements include H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O4S2/c1-3-4(8)5(6(10)13-2)14-7(3)15(9,11)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBROQXTHVRJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Cl)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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